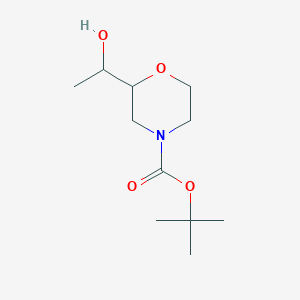
tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 2-bromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl-containing morpholine derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various alkyl or aryl-substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and protein-ligand binding .
Medicine: In medicinal chemistry, this compound is used in the development of new pharmaceuticals. It is particularly useful in the design of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
- tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate
- tert-Butyl 2-oxomorpholine-4-carboxylate
Comparison: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. In comparison, tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate has a different position of the hydroxyethyl group, leading to different reactivity and interactions. tert-Butyl 2-(1-aminoethyl)morpholine-4-carboxylate contains an amino group instead of a hydroxy group, which significantly alters its chemical behavior and biological activity. tert-Butyl 2-oxomorpholine-4-carboxylate contains a carbonyl group, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
Clé InChI |
YISREGIVFNMYSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(4-bromophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12990859.png)


![N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B12990875.png)
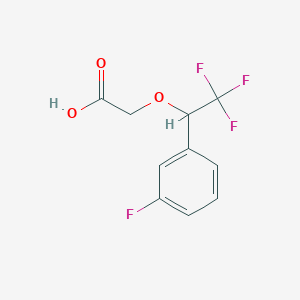
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
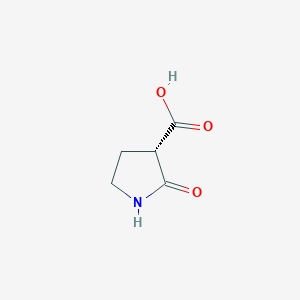
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
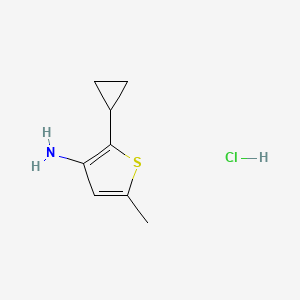
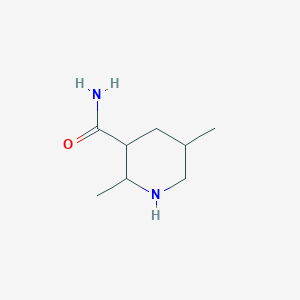
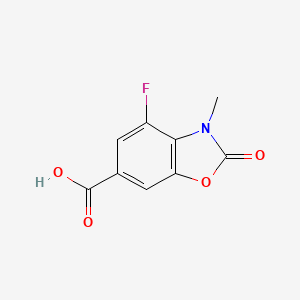
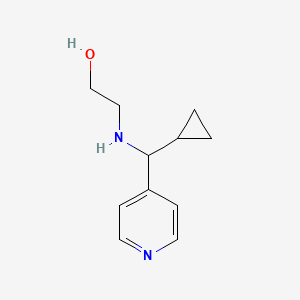
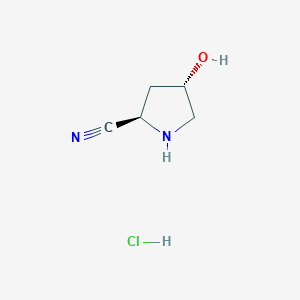
![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
